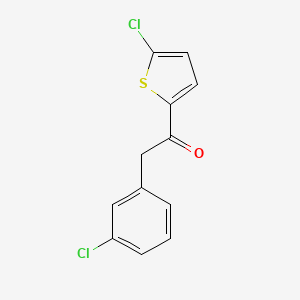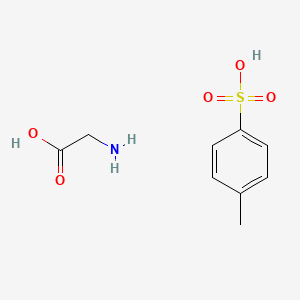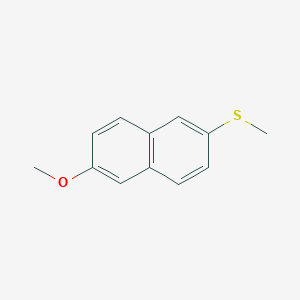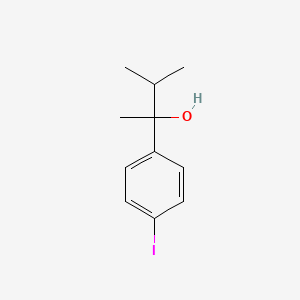![molecular formula C17H13NO2 B8689051 4-[2-(2-Hydroxyethyl)-1-benzofuran-5-yl]benzonitrile CAS No. 460746-48-9](/img/structure/B8689051.png)
4-[2-(2-Hydroxyethyl)-1-benzofuran-5-yl]benzonitrile
Übersicht
Beschreibung
“4-(2-Hydroxyethyl)benzonitrile” is a chemical compound with the empirical formula C9H9NO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI code for “4-(2-Hydroxyethyl)benzonitrile” is1S/C9H9NO/c10-7-9-3-1-8 (2-4-9)5-6-11/h1-4,11H,5-6H2 . Physical and Chemical Properties Analysis
“4-(2-Hydroxyethyl)benzonitrile” is a solid at room temperature . Its molecular weight is 147.18 .Safety and Hazards
Eigenschaften
CAS-Nummer |
460746-48-9 |
|---|---|
Molekularformel |
C17H13NO2 |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
4-[2-(2-hydroxyethyl)-1-benzofuran-5-yl]benzonitrile |
InChI |
InChI=1S/C17H13NO2/c18-11-12-1-3-13(4-2-12)14-5-6-17-15(9-14)10-16(20-17)7-8-19/h1-6,9-10,19H,7-8H2 |
InChI-Schlüssel |
VBHLNRSQUBMORV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)C2=CC3=C(C=C2)OC(=C3)CCO |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details













Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
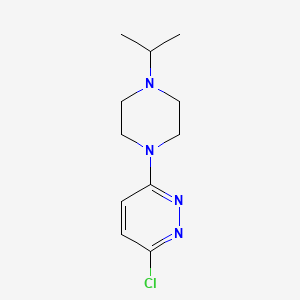
![2-Furancarboxaldehyde, 5-[(4-methoxyphenyl)thio]-](/img/structure/B8688975.png)
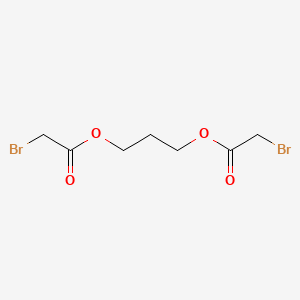

![Ethyl 2-[(4-chlorobutanoyl)amino]benzoate](/img/structure/B8689010.png)
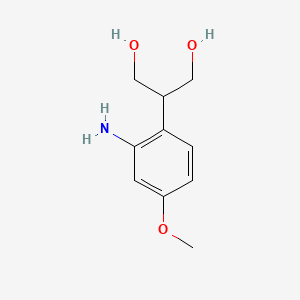

![[(3-Chloro-2-methylpropyl)sulfanyl]benzene](/img/structure/B8689027.png)

